molecular formula C24H23NO6S B2703007 2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate CAS No. 392248-92-9

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B2703007
CAS No.: 392248-92-9
M. Wt: 453.51
InChI Key: OHDHDADGKACIPE-UHFFFAOYSA-N
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Description

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C18H19NO6S It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-diethyl 3-methyl-5-(3-phenoxybenzamido)thiophene-2,4-dicarboxylate is unique due to the presence of the phenoxybenzoyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for studying protein-ligand interactions and developing new pharmaceuticals.

Properties

IUPAC Name

diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-10-9-13-18(14-16)31-17-11-7-6-8-12-17/h6-14H,4-5H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDHDADGKACIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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